(1S)-1-(4-Bromo-3-chlorophenyl)ethane-1,2-diamine
Description
(1S)-1-(4-Bromo-3-chlorophenyl)ethane-1,2-diamine is a chiral diamine derivative featuring a substituted phenyl ring with bromo (Br) and chloro (Cl) groups at the 4- and 3-positions, respectively. This compound is structurally related to aryl ethylenediamine derivatives, which are frequently explored in medicinal chemistry for their roles as intermediates in drug synthesis, particularly for antipsychotics, anticonvulsants, and enzyme inhibitors . Its halogen substituents enhance lipophilicity and metabolic stability compared to non-halogenated analogs, while the diamine backbone facilitates coordination with metal ions or participation in Schiff base formation .
Properties
Molecular Formula |
C8H10BrClN2 |
|---|---|
Molecular Weight |
249.53 g/mol |
IUPAC Name |
(1S)-1-(4-bromo-3-chlorophenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C8H10BrClN2/c9-6-2-1-5(3-7(6)10)8(12)4-11/h1-3,8H,4,11-12H2/t8-/m1/s1 |
InChI Key |
JMQOJURZEHNPKB-MRVPVSSYSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1[C@@H](CN)N)Cl)Br |
Canonical SMILES |
C1=CC(=C(C=C1C(CN)N)Cl)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available 4-bromo-3-chloroaniline.
Step 1 Formation of Intermediate: The aniline undergoes a reaction with ethylene oxide under basic conditions to form the corresponding 2-aminoethanol derivative.
Step 2 Conversion to Diamine: The 2-aminoethanol derivative is then subjected to a reductive amination process using ammonia and a reducing agent such as sodium cyanoborohydride to yield (1S)-1-(4-Bromo-3-chlorophenyl)ethane-1,2-diamine.
Industrial Production Methods
Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors for the reductive amination step to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine groups, using oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reduction of the bromo or chloro substituents can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: The bromo and chloro groups can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide for methoxylation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding dehalogenated amines.
Substitution: Formation of methoxy or other substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, (1S)-1-(4-Bromo-3-chlorophenyl)ethane-1,2-diamine is used as a building block for the synthesis of more complex molecules. Its unique substituents allow for selective functionalization, making it valuable in organic synthesis.
Biology
In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its structure allows it to interact with various biological targets, making it useful in the development of new pharmaceuticals.
Medicine
Medically, this compound is investigated for its potential therapeutic effects. It may serve as a lead compound in the development of drugs targeting specific receptors or enzymes.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its reactivity and functional groups make it suitable for creating polymers and other advanced materials.
Mechanism of Action
The mechanism of action of (1S)-1-(4-Bromo-3-chlorophenyl)ethane-1,2-diamine involves its interaction with molecular targets such as enzymes or receptors. The bromo and chloro substituents enhance its binding affinity and specificity, allowing it to modulate biological pathways effectively. The ethane-1,2-diamine moiety can form hydrogen bonds and other interactions, stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Key Observations:
Positional Isomerism: The 3-Cl substituent in the target compound introduces steric hindrance near the diamine group, reducing rotational freedom compared to the 4-Cl analog . Methyl vs. Halogen: The 4-methyl group in (1S)-1-(3-Bromo-4-methylphenyl)ethane-1,2-diamine (CAS 1213560-76-9) enhances solubility in non-polar solvents but reduces electrophilicity relative to halogens .
Physicochemical Properties :
- Solubility : Ethylenediamine (CAS 107-15-3) exhibits high water solubility (>500 g/L), whereas the target compound’s halogenated aromatic ring limits aqueous solubility (<1 g/L) .
- Thermal Stability : Bromine substituents increase thermal stability; differential scanning calorimetry (DSC) shows decomposition temperatures of 220°C for the target compound vs. 195°C for the 4-Cl analog .
Synthetic Utility: The target compound’s chiral center enables asymmetric synthesis of pharmacophores, contrasting with non-chiral analogs like ethylenediamine . Reactivity with bromoacetic acid (CAS 79-08-3) yields N-acetylated derivatives, a pathway less efficient in 3,5-dichloro analogs due to steric constraints .
Biological Activity
(1S)-1-(4-Bromo-3-chlorophenyl)ethane-1,2-diamine is an organic compound notable for its structural features, including a bromo and chloro substituent on a phenyl ring linked to an ethane-1,2-diamine moiety. This unique configuration suggests potential biological activity, particularly in medicinal chemistry, where it may serve as a ligand in receptor binding studies and a lead compound for drug development.
- Molecular Formula : CHBrClN
- Molecular Weight : 249.53 g/mol
- IUPAC Name : this compound
- Structural Features : The presence of halogens (bromine and chlorine) enhances the compound's reactivity and biological interactions.
The mechanism of action for this compound primarily involves its interaction with various biological targets, such as enzymes and receptors. The halogen substituents increase its binding affinity and specificity, which may modulate biological pathways effectively. The ethane-1,2-diamine moiety facilitates the formation of hydrogen bonds, stabilizing interactions with target molecules .
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, halogenated aromatic compounds often demonstrate significant activity against various bacterial strains. Specific studies are needed to evaluate the antimicrobial effectiveness of this compound directly.
Neuroprotective Effects
The compound's potential neuroprotective effects have been highlighted in studies focusing on Alzheimer’s disease. Similar compounds have shown promising results in inhibiting acetylcholinesterase (AChE), which is crucial for neurotransmission. For example, derivatives with similar structures have demonstrated IC values in the nanomolar range against AChE .
Case Studies
Several studies have explored the biological activity of related compounds:
- Study on AChE Inhibition :
- Compound : 3-(4′-(dimethylamino)phenyl)-7-(2-(piperidin-1-yl)ethoxy)coumarin.
- Findings : Exhibited excellent AChE inhibition potency with an IC of 20 nM, indicating that structural modifications can enhance biological activity significantly.
- Neuroprotective Agents :
- Compounds with similar structural motifs have been shown to protect neuronal cells from oxidative stress and improve cell viability in models of neurodegeneration.
Data Table: Comparison of Biological Activity
| Compound Name | Molecular Formula | IC (AChE Inhibition) | Notes |
|---|---|---|---|
| This compound | CHBrClN | TBD | Potential ligand for AChE |
| 3-(4′-(dimethylamino)phenyl)-7-(2-(piperidin-1-yl)ethoxy)coumarin | CHN | 20 nM | High potency against AChE |
| Other Halogenated Compounds | Varies | Varies | Potential antimicrobial activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
